molecular formula C12H10ClFN2 B8304494 3-Chloro-4-fluoro-N2-phenylbenzene-1,2-diamine

3-Chloro-4-fluoro-N2-phenylbenzene-1,2-diamine

Cat. No.: B8304494
M. Wt: 236.67 g/mol
InChI Key: DQBZOOBELOJHAO-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N2-phenylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C12H10ClFN2 and its molecular weight is 236.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

3-chloro-4-fluoro-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C12H10ClFN2/c13-11-9(14)6-7-10(15)12(11)16-8-4-2-1-3-5-8/h1-7,16H,15H2

InChI Key

DQBZOOBELOJHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2Cl)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (2-chloro-3-fluoro-6-nitrophenyl)phenylamine (1.28 g, 4.8 mmol) in MeOH (45 mL) and water (15 mL) were added NH4Cl (1.48 g, 28.8 mmol) and iron powder (1.07 g, 19.2 mmol) and the reaction mixture heated at 90° C. for 2 h. After cooling to RT, the crude mixture was filtered through a pad of Celite® and the filtrate concentrated in vacuo. The resulting residue was partitioned between EtOAc and water. The aqueous phase was extracted with EtOAc (×3) and the combined organic fractions washed with brine, dried (MgSO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane) to afford the title compound (918 mg, 81%). LCMS (Method C): RT 3.46 min [M+H]+ 237.1/239.1.
Name
(2-chloro-3-fluoro-6-nitrophenyl)phenylamine
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
1.07 g
Type
catalyst
Reaction Step Two
Yield
81%

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